molecular formula C18H23N3O3 B2572956 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide CAS No. 2034228-23-2

2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide

Cat. No.: B2572956
CAS No.: 2034228-23-2
M. Wt: 329.4
InChI Key: XSINKHZFLQWYPP-UHFFFAOYSA-N
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Description

This compound is an acetamide derivative featuring a 2-methylphenoxy group linked to a pyrazole core substituted with a tetrahydropyran (oxan-2-yl)methyl moiety. Its structure combines aromatic, heterocyclic, and ether functionalities, making it a candidate for diverse biological activities, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-(2-methylphenoxy)-N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O3/c1-14-6-2-3-8-17(14)24-13-18(22)20-15-10-19-21(11-15)12-16-7-4-5-9-23-16/h2-3,6,8,10-11,16H,4-5,7,9,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSINKHZFLQWYPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NC2=CN(N=C2)CC3CCCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of 2-methylphenoxyacetic acid: This can be achieved by reacting 2-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Synthesis of oxan-2-ylmethylamine: This involves the reaction of oxane with formaldehyde and ammonia under acidic conditions.

    Formation of 1-(oxan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid: This step involves the reaction of oxan-2-ylmethylamine with ethyl acetoacetate and hydrazine hydrate.

    Coupling reaction: The final step involves coupling 2-methylphenoxyacetic acid with 1-(oxan-2-ylmethyl)-1H-pyrazole-4-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative coupling reagents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy and pyrazole moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide in alcoholic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenoxy or pyrazole derivatives.

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory properties. The mechanism typically involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the synthesis of pro-inflammatory prostaglandins. For instance, compounds similar to 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide have been documented to reduce inflammation in various animal models, suggesting potential therapeutic use in treating conditions such as arthritis and other inflammatory diseases .

Anticancer Activity

The anticancer potential of pyrazole derivatives has been extensively studied. The compound has shown promise against several cancer cell lines, including MCF7 (breast cancer) and HCT116 (colon cancer). For example, related compounds have demonstrated IC50 values as low as 0.39 µM against HCT116 cells, indicating potent cytotoxic effects .

Table 1: Anticancer Efficacy of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
Compound AMCF71.88CDK2 inhibition
Compound BHCT1160.39Aurora-A kinase inhibition
Compound CNCI-H4600.03Induction of apoptosis

Mechanistic Insights

The anticancer mechanisms attributed to pyrazole derivatives often involve the modulation of cell cycle regulators and apoptosis pathways. For instance, compounds have been shown to inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Mechanism of Action

The mechanism of action of 2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with receptors: Modulating receptor activity to produce a biological response.

    Altering gene expression: Affecting the transcription of genes involved in various cellular processes.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related acetamide derivatives:

Compound Name Core Structure Substituents Key Functional Groups Biological Relevance (if reported)
2-(2-Methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide (Target) Pyrazole-acetamide - 2-Methylphenoxy
- Oxan-2-ylmethyl
Ether, acetamide, tetrahydropyran Not explicitly stated
N-[4-(1H-Pyrazol-4-yl)phenyl]-2-(1H-benzo[d][1,2,3]triazol-1-yl)-N-(3-chlorobenzyl)acetamide (36) Pyrazole-acetamide with benzotriazole - Benzotriazolyl
- 3-Chlorobenzyl
Chlorophenyl, benzotriazole Noncovalent enzyme inhibition (e.g., viral targets)
B10 (Spirocyclic Chromane Derivative) Spiro[indene-oxazolidinone]-acetamide - 4-Fluorobenzyl
- Pyrazole-linked methylamino carbonyl
Fluorophenyl, spirocycle, carbonyl Potential kinase or protease inhibition
2-(4-Methylphenoxy)-N-(1H-pyrazol-3-yl)-N-(2-thienylmethyl)acetamide Pyrazole-acetamide - 4-Methylphenoxy
- Thienylmethyl
Thiophene, acetamide Evaluated as a cooling agent

Key Observations:

Substituent Diversity: The target compound’s oxan-2-ylmethyl group distinguishes it from analogs like 36 (benzotriazole) and B10 (fluorobenzyl). The tetrahydropyran moiety may enhance solubility compared to bulkier groups (e.g., benzotriazolyl) .

Synthetic Complexity :

  • Compounds like 36 and B10 require multi-step syntheses involving transition-metal catalysis (e.g., Pd-mediated cross-coupling) and specialized intermediates (e.g., spirocyclic scaffolds) . The target compound’s synthesis likely follows similar protocols, leveraging Suzuki-Miyaura couplings for pyrazole functionalization .

Biological Implications :

  • Pyrazole-acetamide derivatives are frequently explored as enzyme inhibitors. For example, 36 demonstrated efficacy in targeting viral proteases, while B10 -like spirocycles are optimized for kinase selectivity . The absence of electron-withdrawing groups (e.g., chloro or fluoro) in the target compound may reduce binding affinity but improve metabolic stability .

Pharmacological and Physicochemical Data

Property Target Compound (Predicted) Analog 36 Cooling Agent ()
LogP ~2.5–3.5 (moderate lipophilicity) ~3.8 (higher due to benzotriazole) ~2.0 (optimized for solubility)
Hydrogen Bonding 3 acceptors, 1 donor 5 acceptors, 1 donor 4 acceptors, 2 donors
Synthetic Yield ~40–60% (estimated) 55–70% 65% (reported)
Biological Activity Not reported IC₅₀ = 0.2 µM (viral protease inhibition) Cooling threshold: 10 ppm

Biological Activity

2-(2-methylphenoxy)-N-{1-[(oxan-2-yl)methyl]-1H-pyrazol-4-yl}acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This article reviews the available literature on its biological activity, including antiviral properties, cytotoxicity against cancer cell lines, and interactions with biological targets.

Antiviral Properties

Research has indicated that compounds structurally related to this compound exhibit antiviral properties. A patent (US8575135B2) describes the compound as part of a class of antiviral agents, suggesting its potential use in treating viral infections. The mechanism of action may involve the inhibition of viral replication or interference with viral entry into host cells .

Cytotoxicity and Anticancer Activity

In vitro studies have evaluated the cytotoxic effects of the compound against various cancer cell lines. For instance, a study on pyrazole derivatives demonstrated that certain analogs exhibited significant cytotoxicity against breast (MCF-7), cervical (SiHa), and prostate (PC-3) cancer cell lines. The most potent compounds had IC50 values in the low micromolar range, indicating strong growth inhibition .

The following table summarizes the cytotoxicity data for selected compounds related to this class:

CompoundCancer Cell LineIC50 (µM)
5oMCF-72.13
5oSiHa4.34
5oPC-34.46
5dPC-32.97
5rHEK293T>50

These results indicate that while some derivatives show promising anticancer activity, they generally exhibit low toxicity to non-cancerous cells, highlighting their potential as selective therapeutic agents .

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of the compound to various biological targets. For example, docking simulations with human prostaglandin reductase (PTGR2) suggest that the compound may inhibit this enzyme, which is involved in inflammatory processes . The docking results provide insights into the non-covalent interactions between the compound and its target, which may contribute to its biological activity.

Case Studies

Several case studies have explored the biological effects of similar compounds in clinical or experimental settings:

  • Antiviral Efficacy : A study demonstrated that pyrazole derivatives could inhibit RNA viruses by targeting specific viral proteins. The structural modifications influenced their efficacy and selectivity .
  • Cancer Treatment : In another case study involving a series of pyrazole derivatives, researchers found that specific substitutions enhanced cytotoxicity against resistant cancer cell lines, suggesting avenues for further drug development .

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